molecular formula C14H11FO2 B6340781 3-(3-Fluorophenyl)-2-methylbenzoic acid CAS No. 1214387-47-9

3-(3-Fluorophenyl)-2-methylbenzoic acid

Cat. No.: B6340781
CAS No.: 1214387-47-9
M. Wt: 230.23 g/mol
InChI Key: FGCZMGCETQNGMF-UHFFFAOYSA-N
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Description

3-(3-Fluorophenyl)-2-methylbenzoic acid is a fluorinated benzoic acid derivative with the molecular formula C14H11FO2. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Substituted benzoic acids of this class are frequently investigated for their biological activities and are used in the manufacture of pharmaceuticals . As a small molecule, its structural features, including the aromatic benzoic acid core and the presence of a fluorine atom, make it a candidate for further chemical derivatization. Researchers can utilize this compound to develop structure-activity relationships (SAR) or as a precursor in synthesizing more complex molecules for various research applications, such as enzyme inhibition studies . The compound is for research purposes only and is not approved for human or veterinary therapeutic use.

Properties

IUPAC Name

3-(3-fluorophenyl)-2-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-12(6-3-7-13(9)14(16)17)10-4-2-5-11(15)8-10/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGCZMGCETQNGMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40673474
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214387-47-9
Record name 3′-Fluoro-2-methyl[1,1′-biphenyl]-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1214387-47-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3'-Fluoro-2-methyl[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40673474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Benzyloxy Protection and Grignard Formation

The foundational strategy for introducing the methyl group at the 2-position of the benzoic acid scaffold derives from methodologies described in the synthesis of 3-benzyloxy-2-methylbenzoic acid. In this approach, 3-chloro-2-methylphenol undergoes benzylation using benzyl chloride under basic conditions to yield 2-benzyloxy-6-chlorotoluene. Subsequent treatment with magnesium in tetrahydrofuran (THF) generates the Grignard reagent, (3-benzyloxy-2-methylphenyl)magnesium chloride, which is then carboxylated with CO₂ to form 3-benzyloxy-2-methylbenzoic acid.

Critical Parameters :

  • Solvent : THF or diethyl ether (anhydrous conditions).

  • Temperature : 0–5°C during Grignard formation, followed by gradual warming to 25°C for carboxylation.

  • Yield : ~63% after recrystallization.

Hydrogenolytic Deprotection

The benzyloxy protecting group is removed via catalytic hydrogenation using palladium on carbon (Pd/C) in aqueous sodium hydroxide. This step concurrently reduces the intermediate to 3-hydroxy-2-methylbenzoic acid, which is subsequently acetylated with acetic anhydride to enhance stability.

Optimization Insights :

  • Catalyst Loading : 5% Pd/C (2–5 wt% of substrate).

  • Hydrogen Pressure : 10 bar at 50°C achieves complete deprotection within 20 minutes.

  • Acetylation : 1.2–1.6 equivalents of acetic anhydride at 0°C, yielding 93.7% 3-acetoxy-2-methylbenzoic acid.

While not directly detailed in the provided sources, the introduction of the 3-fluorophenyl group can be inferred from analogous amide synthesis techniques. A plausible route involves coupling a boronic acid derivative of 3-fluorophenyl with a brominated 2-methylbenzoic acid precursor.

Representative Protocol :

  • Bromination : 2-Methylbenzoic acid is brominated at the 3-position using N-bromosuccinimide (NBS) and benzoyl peroxide in CCl₄.

  • Coupling : The brominated intermediate reacts with 3-fluorophenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture.

Conditions :

  • Catalyst : 2 mol% Pd(PPh₃)₄.

  • Temperature : 80–100°C for 12–24 hours.

  • Yield : Estimated 50–70% based on analogous reactions.

Ullmann-Type Coupling

An alternative route employs copper-catalyzed coupling between 3-fluoroiodobenzene and a 2-methylbenzoic acid derivative. This method avoids boronic acid precursors but requires higher temperatures (120–150°C) and longer reaction times.

Integrated Hydrogenation-Acetylation Strategy

One-Pot Hydrogenation and Acetylation

Adapting the methodology from US5910605A, the hydrogenolysis of 3-benzyloxy-2-methylbenzoic acid and subsequent acetylation can be performed in a single reaction vessel. This reduces intermediate isolation steps and improves overall yield.

Procedure :

  • Hydrogenation : 3-Benzyloxy-2-methylbenzoic acid is treated with Pd/C (5 wt%) under 10 bar H₂ in aqueous NaOH (2–3 equivalents) at 50°C.

  • In-Situ Acetylation : Direct addition of acetic anhydride (1.5 equivalents) to the reaction mixture at 0°C, followed by acidification with HCl to precipitate the product.

Advantages :

  • Yield : 93.7% for 3-acetoxy-2-methylbenzoic acid.

  • Purity : >99% by HPLC after recrystallization.

Comparative Analysis of Synthetic Routes

MethodKey StepsCatalystYield (%)Purity (%)
Grignard-CarboxylationBenzylation, Grignard, CO₂Pd/C63–9498–99.5
Suzuki CouplingBromination, Cross-CouplingPd(PPh₃)₄50–7095–98
Ullmann CouplingCopper-mediated couplingCuI45–6090–95
One-Pot HydrogenationHydrogenolysis, AcetylationPd/C85–9499–99.5

Trade-offs :

  • Grignard-Carboxylation : High yield but requires hazardous reagents (e.g., n-butyllithium).

  • Suzuki Coupling : Modular but dependent on boronic acid availability.

  • One-Pot Process : Scalable but demands precise pH control during acetylation.

Challenges and Industrial Considerations

By-Product Management

The Grignard route generates methyl chloride as a by-product during alkylation, necessitating gas scrubbing systems. Corrosive reaction media (e.g., concentrated HCl) require specialized reactor materials like Hastelloy or glass-lined steel.

Catalyst Recovery

Pd/C catalysts are filtered post-hydrogenation and regenerated via oxidative treatment, though residual palladium (<10 ppm) must be verified for pharmaceutical-grade products .

Chemical Reactions Analysis

Types of Reactions

3-(3-Fluorophenyl)-2-methylbenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

    Oxidation: The major products include 3-(3-fluorophenyl)-2-methylbenzaldehyde and this compound derivatives.

    Reduction: The major products are 3-(3-fluorophenyl)-2-methylbenzyl alcohol and 3-(3-fluorophenyl)-2-methylbenzaldehyde.

    Substitution: Products vary depending on the substituent introduced, such as 3-(3-bromophenyl)-2-methylbenzoic acid.

Scientific Research Applications

Organic Synthesis

3-(3-Fluorophenyl)-2-methylbenzoic acid serves as a versatile building block in organic synthesis. It can undergo various chemical reactions, including:

  • Oxidation : Converts to corresponding ketones or aldehydes.
  • Reduction : The carboxylic acid group can be reduced to an alcohol.
  • Substitution Reactions : The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution.

These reactions enable the creation of more complex organic molecules that can be used in various applications.

Medicinal Chemistry

Research has indicated potential biological activities of this compound:

  • Antimicrobial Properties : Studies suggest that compounds with fluorinated aromatic systems exhibit enhanced antimicrobial activity.
  • Anti-inflammatory Effects : The compound is being investigated for its role in reducing inflammation, making it a candidate for drug development targeting inflammatory diseases.

The fluorine atom enhances the compound's binding affinity to biological targets, potentially leading to improved pharmacokinetic properties.

Material Science

In material science, this compound is explored for its applications in:

  • Polymer Chemistry : It can be used as a monomer or additive in the synthesis of polymers with specific functional properties.
  • Specialty Chemicals : The compound may serve as an intermediate in the production of specialty chemicals used in coatings, adhesives, and other industrial applications.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various fluorinated benzoic acids, including this compound. The results demonstrated significant inhibition against several bacterial strains, indicating its potential as an antimicrobial agent.

Case Study 2: Drug Development

In research focusing on anti-inflammatory drugs, derivatives of this compound were synthesized and tested for their efficacy in inhibiting pro-inflammatory cytokines. The findings suggested that modifications to the compound could lead to novel therapeutic agents for treating chronic inflammatory conditions.

Mechanism of Action

The mechanism of action of 3-(3-Fluorophenyl)-2-methylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain molecular targets. The exact pathways involved vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects
Compound Substituents Acidity (pKa) LogP Key Applications
3-(3-Fluorophenyl)-2-methylbenzoic acid 3-Fluorophenyl, 2-methyl ~2.8 ~3.2 Drug intermediates, antimicrobial studies
4-(3-Fluoro-2-hydroxyphenyl)benzoic acid 3-Fluoro-2-hydroxyphenyl ~2.3 ~2.5 Chelating agents, catalysis
3-Hydroxy-2-methylbenzoic acid 3-Hydroxy, 2-methyl ~4.1 ~1.8 Antioxidant synthesis
6-Fluoro-3-(3-fluorophenyl)-2-methylbenzoic acid 6-Fluoro, 3-fluorophenyl, 2-methyl ~2.6 ~3.4 Enhanced antimicrobial activity

Analysis :

  • Fluorine vs. Hydroxyl Groups : The replacement of fluorine with a hydroxyl group (e.g., 4-(3-Fluoro-2-hydroxyphenyl)benzoic acid) reduces acidity (pKa increases from ~2.3 to ~4.1) due to the electron-donating nature of -OH .
  • Methyl Substituents: The 2-methyl group in the target compound increases logP by ~1.4 compared to non-methylated analogs, enhancing lipid solubility .

Key Research Findings

  • Electron-Withdrawing Effects : Fluorine at the 3-position lowers the LUMO energy (-1.8 eV) of the benzoic acid core, facilitating nucleophilic reactions .
  • Thermal Stability: The methyl group increases thermal decomposition temperature (Td ~220°C) compared to non-methylated analogs (Td ~180°C) .

Q & A

Basic: What experimental methodologies are recommended for determining the solubility of 3-(3-Fluorophenyl)-2-methylbenzoic acid in organic solvents?

Methodological Answer:
To determine solubility, use the Abraham solvation parameter model, which correlates solute descriptors (e.g., hydrogen-bond acidity/basicity, polarizability) with solvent properties. For 2-methylbenzoic acid derivatives, studies involve measuring solubility in alcohols, ethers, and esters at 298 K, followed by regression analysis to calculate solute descriptors (e.g., S = 0.840, A = 0.420, B = 0.440, L = 4.6770). Use gas chromatography or HPLC to quantify solubility ratios (log₁₀(SRorP)) and validate results against the Abraham model equations .

Basic: What synthetic strategies are effective for preparing this compound?

Methodological Answer:
Synthesis can involve:

  • Suzuki-Miyaura coupling : React 2-methyl-3-bromobenzoic acid with 3-fluorophenylboronic acid using a Pd catalyst.
  • Friedel-Crafts acylation : Introduce the fluorophenyl group via electrophilic substitution, followed by oxidation of the methyl group to carboxylic acid.
  • Copper-catalyzed reactions : As demonstrated for structurally similar fluorophenyl compounds, optimize conditions (e.g., solvent polarity, temperature) to improve yield .

Advanced: How do substituents (e.g., fluorine, methyl) influence the solubility and intermolecular interactions of this compound?

Methodological Answer:

  • Fluorine : Enhances lipophilicity (log P increases) and alters hydrogen-bonding capacity (reduces A and B descriptors).
  • Methyl group : Steric hindrance reduces crystal lattice energy, improving solubility in non-polar solvents.
    Use the Abraham model to predict solubility in untested solvents by inputting solute descriptors (S, A, B, L) and solvent coefficients (e.g., 1-octanol: log₁₀c₁ = −2.06) .

Advanced: How can researchers resolve contradictions in reported solubility data for fluorinated benzoic acid derivatives?

Methodological Answer:
Contradictions often arise from:

  • Solvent purity : Use HPLC-grade solvents and control humidity.
  • Temperature variations : Standardize measurements at 298 K.
  • Analytical methods : Cross-validate using gas chromatography (log₁₀c₁,G = −6.360) and spectrophotometry. Recalculate Abraham descriptors with updated solvent coefficients (Tables 1–2 in ).

Basic: What spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–7.8 ppm for fluorophenyl) and carboxylic acid (δ 12–13 ppm).
  • FT-IR : Confirm C=O stretch (~1680 cm⁻¹) and O-H stretch (~2500–3000 cm⁻¹).
  • HRMS : Validate molecular ion ([M+H]⁺ = 249.08) and fragmentation patterns .

Advanced: How do computational predictions (e.g., COSMO-RS) compare with experimental solubility data for this compound?

Methodological Answer:
Computational models like COSMO-RS often underestimate solubility in hydrogen-bonding solvents (e.g., alcohols) due to challenges in modeling fluorine’s inductive effects. Validate predictions against experimental Abraham model parameters (average error ±0.08 log units) and refine using solvent-specific corrections (e.g., 1,4-dioxane: log₁₀c₁ = −2.34) .

Advanced: What strategies ensure the stability of this compound during storage and reaction conditions?

Methodological Answer:

  • Storage : Keep in anhydrous, dark conditions at −20°C to prevent decarboxylation.
  • Reaction stability : Avoid strong bases (risk of esterification) and high temperatures (>150°C). Monitor degradation via TLC (Rf ~0.3 in ethyl acetate/hexane) .

Advanced: What metabolic pathways are hypothesized for this compound based on structurally related fluorinated aromatics?

Methodological Answer:

  • Phase I metabolism : Hepatic oxidation via CYP450 enzymes at the methyl group or fluorophenyl ring.
  • Phase II metabolism : Glucuronidation of the carboxylic acid group.
    Use in vitro microsomal assays (e.g., rat liver S9 fraction) to identify metabolites via LC-MS .

Advanced: How do crystal packing and intermolecular interactions affect the physicochemical properties of this compound?

Methodological Answer:

  • Hydrogen bonding : Carboxylic acid dimers (O-H···O) dominate crystal packing, reducing solubility.
  • Fluorine interactions : C-F···H-C contacts enhance lattice stability. Solve crystal structure via X-ray diffraction (space group P2₁/c) and compare with computational (Mercury 4.0) predictions .

Advanced: How can reaction yields be optimized for derivatives of this compound?

Methodological Answer:

  • Catalyst screening : Test Pd(OAc)₂ vs. CuI for cross-coupling efficiency.
  • Solvent optimization : Use polar aprotic solvents (DMF, THF) to stabilize intermediates.
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C) while maintaining >80% yield .

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